
t-Butyl (4-iodophenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Butyl (4-iodophenoxy)acetate is an organic compound that features a tert-butyl ester and an iodophenoxy group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl (4-iodophenoxy)acetate typically involves the esterification of 4-iodophenoxyacetic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The use of solid acid catalysts can also help in the easy separation and recycling of the catalyst, making the process more sustainable.
化学反应分析
Types of Reactions
t-Butyl (4-iodophenoxy)acetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the iodine atom.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used for the oxidation of the phenoxy group.
Major Products Formed
Nucleophilic Substitution: Products include phenoxyacetic acid derivatives with different substituents replacing the iodine atom.
Reduction: The major product is t-Butyl (4-hydroxyphenoxy)acetate.
Oxidation: Products include quinones or other oxidized phenoxy derivatives.
科学研究应用
t-Butyl (4-iodophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of t-Butyl (4-iodophenoxy)acetate depends on the specific reactions it undergoes. For nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine is attached. In reduction reactions, the iodine atom is removed and replaced by a hydrogen atom. In oxidation reactions, the phenoxy group undergoes electron transfer processes to form oxidized products.
相似化合物的比较
Similar Compounds
- t-Butyl (4-bromophenoxy)acetate
- t-Butyl (4-chlorophenoxy)acetate
- t-Butyl (4-fluorophenoxy)acetate
Comparison
t-Butyl (4-iodophenoxy)acetate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes the compound more reactive in nucleophilic substitution reactions. Additionally, the iodine atom can be easily replaced by other functional groups, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H15IO3 |
|---|---|
分子量 |
334.15 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-iodophenoxy)acetate |
InChI |
InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChI 键 |
LQNAJSPSJBJAPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



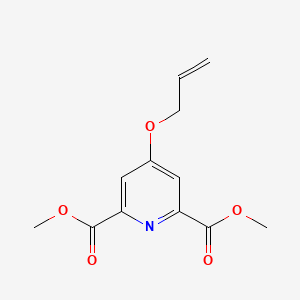
![6H-Azepino[1,2-a]benzimidazole](/img/structure/B13968368.png)

![2-{[(4-Oxocyclohexyl)carbonyl]amino}benzamide](/img/structure/B13968375.png)

![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
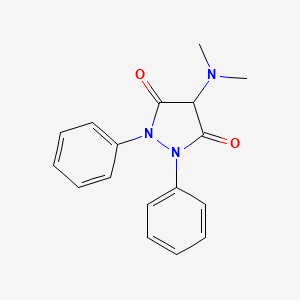
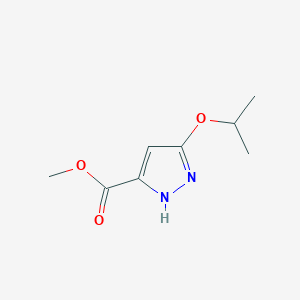
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
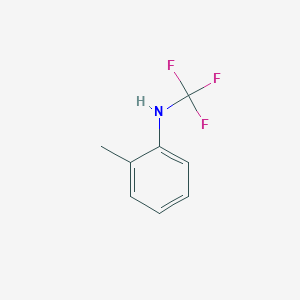
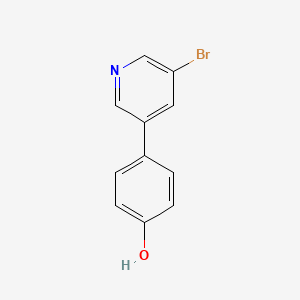
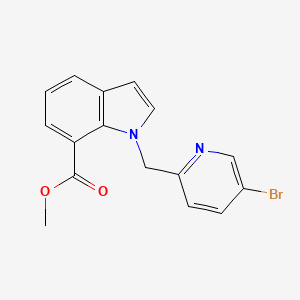
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
